Fluorescein dipropionate

Description

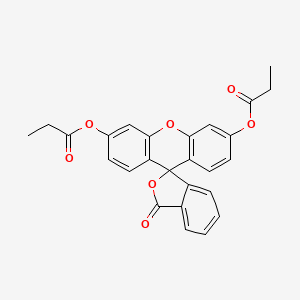

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-oxo-6'-propanoyloxyspiro[2-benzofuran-1,9'-xanthene]-3'-yl) propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20O7/c1-3-23(27)30-15-9-11-19-21(13-15)32-22-14-16(31-24(28)4-2)10-12-20(22)26(19)18-8-6-5-7-17(18)25(29)33-26/h5-14H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXIABCNYUKDBQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)CC)C5=CC=CC=C5C(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649960 | |

| Record name | 3-Oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl dipropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7276-28-0 | |

| Record name | 3-Oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl dipropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7276-28-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Fluorescein Dipropionate: Structure, Properties, and Applications in Cellular Analysis

This guide provides a comprehensive technical overview of fluorescein dipropionate (FDP), a versatile fluorogenic substrate widely employed in cell biology and drug discovery. We will delve into its core chemical principles, explore its mechanism of action, and provide detailed protocols for its application in assessing cell viability and cytotoxicity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage FDP in their experimental workflows.

Introduction: The Utility of a Pro-Fluorophore

In the realm of cellular analysis, the ability to selectively label and quantify viable cells is paramount. This compound emerges as a powerful tool in this context. It belongs to a class of molecules known as fluorogenic substrates, or "pro-fluorophores." In its native state, FDP is a non-fluorescent and cell-permeant molecule.[1] However, upon entering viable cells, it undergoes enzymatic transformation, leading to the generation of a highly fluorescent product. This "switch-on" mechanism forms the basis of its utility in a variety of fluorescence-based assays.[2]

The principle behind FDP's application lies in the fundamental characteristic of healthy, metabolically active cells: the presence of intracellular esterases. These enzymes, ubiquitous in the cytoplasm of viable cells, serve as the catalysts for the conversion of FDP into its fluorescent counterpart, fluorescein.[3][4] Consequently, the intensity of the resulting fluorescence can be directly correlated with the number of viable cells in a given population.

Chemical Structure and Physicochemical Properties

This compound is a derivative of the well-known fluorophore, fluorescein. The core xanthene structure of fluorescein is modified with two propionate ester groups at the 3' and 6' positions. These ester groups are crucial for its function as a pro-fluorophore, as they render the molecule non-fluorescent and enhance its lipophilicity, thereby facilitating its passage across the cell membrane.[5]

Chemical Structure

The systematic name for this compound is 3',6'-bis(propionyloxy)spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one.[5]

A placeholder for the chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₂₀O₇ | [6] |

| Molecular Weight | 444.43 g/mol | [5] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO and ethanol | [7] |

| Storage | Store at -20°C, protected from light and moisture | [8] |

Mechanism of Action: Enzymatic Activation

The functionality of this compound hinges on a two-step process: passive diffusion into the cell followed by enzymatic hydrolysis.

Caption: Enzymatic conversion of non-fluorescent FDP to fluorescent fluorescein within a viable cell.

-

Cellular Uptake: Due to its lipophilic nature, this compound readily diffuses across the intact plasma membrane of both viable and non-viable cells.[1]

-

Esterase Cleavage: Once inside a viable cell, the ubiquitous intracellular esterases recognize and hydrolyze the two propionate ester bonds of FDP.[3][4] This enzymatic cleavage releases the two propionate groups and yields the highly fluorescent molecule, fluorescein.[9]

-

Fluorescence and Retention: The resulting fluorescein molecule is more polar than its precursor and is therefore less able to diffuse back across the cell membrane, leading to its accumulation within viable cells.[3][10] Upon excitation with blue light (peak excitation ~490-498 nm), fluorescein emits a bright green fluorescence (peak emission ~514-525 nm).[7][11][12] In contrast, cells with compromised membrane integrity or lacking metabolic activity (and thus esterase activity) cannot efficiently hydrolyze FDP or retain the fluorescent product, and therefore exhibit minimal fluorescence.

Experimental Protocols: Cell Viability and Cytotoxicity Assays

The following protocols provide a framework for utilizing this compound in common cell-based assays. It is recommended to optimize parameters such as cell density and dye concentration for specific cell types and experimental conditions.

Preparation of Reagents

-

FDP Stock Solution (10 mM): Dissolve the appropriate amount of this compound in anhydrous dimethyl sulfoxide (DMSO). For example, dissolve 4.44 mg of FDP in 1 mL of DMSO. Store the stock solution in small aliquots at -20°C, protected from light.[8]

-

Assay Buffer: A balanced salt solution such as phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS) is typically used.

Staining Protocol for Suspension Cells

-

Cell Preparation: Harvest cells and adjust the cell density to approximately 1 x 10⁶ cells/mL in the desired assay buffer.

-

FDP Loading: Add the 10 mM FDP stock solution to the cell suspension to a final concentration of 1-25 µM. The optimal concentration should be determined empirically.[10]

-

Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

-

Washing (Optional): Centrifuge the cells at a low speed (e.g., 200 x g for 5 minutes) and resuspend the cell pellet in fresh assay buffer to remove excess FDP.

-

Analysis: Analyze the stained cells immediately using a fluorescence microscope, flow cytometer, or microplate reader.

Staining Protocol for Adherent Cells

-

Cell Seeding: Seed cells in a suitable culture vessel (e.g., 96-well plate, chamber slide) and allow them to adhere and grow to the desired confluency.

-

Medium Removal: Carefully aspirate the culture medium from the wells.

-

FDP Loading: Add the assay buffer containing the desired final concentration of FDP (1-25 µM) to each well.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

-

Washing: Gently aspirate the FDP-containing buffer and wash the cells once or twice with fresh assay buffer.

-

Analysis: Add fresh assay buffer to the wells and analyze the cells using a fluorescence microscope or microplate reader.

Caption: A generalized workflow for assessing cell viability with this compound.

Data Analysis and Interpretation

The output of an FDP-based assay is a fluorescence signal that is proportional to the number of viable cells.

-

Fluorescence Microscopy: Viable cells will exhibit bright green fluorescence, primarily localized to the cytoplasm. Non-viable cells will show little to no fluorescence.

-

Flow Cytometry: A histogram of fluorescence intensity will show a distinct population of highly fluorescent (viable) cells, which can be gated and quantified.

-

Microplate Reader: The total fluorescence intensity in each well is measured. This value can be used to calculate cell viability as a percentage of a control group.

Applications in Drug Discovery and Development

This compound is a valuable tool in various stages of the drug discovery process.

-

High-Throughput Screening (HTS): The simplicity and robustness of the FDP assay make it suitable for HTS campaigns to identify compounds that exhibit cytotoxic or cytostatic effects.[13][14]

-

Mechanism of Action Studies: FDP can be used in conjunction with other cell health indicators to elucidate the mechanisms of drug-induced cell death.

-

Drug Delivery Systems: Fluorescein and its derivatives can be conjugated to drug molecules or nanocarriers to monitor their uptake and release within cells.[2][15]

Concluding Remarks

This compound offers a reliable, sensitive, and straightforward method for assessing cell viability. Its mechanism of action, which relies on the enzymatic activity of living cells, provides a functional measure of cell health. By understanding the chemical properties, mechanism of action, and appropriate experimental protocols, researchers can effectively integrate this powerful fluorogenic probe into their studies to advance our understanding of cell biology and accelerate the development of new therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product - PMC [pmc.ncbi.nlm.nih.gov]

- 4. e3s-center.berkeley.edu [e3s-center.berkeley.edu]

- 5. journals.iucr.org [journals.iucr.org]

- 6. This compound | CAS 7276-28-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. leapchem.com [leapchem.com]

- 9. ila.ilsl.br [ila.ilsl.br]

- 10. Viability and Cytotoxicity Assay Reagents—Section 15.2 | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. Fluorescein *CAS 2321-07-5* | AAT Bioquest [aatbio.com]

- 12. Spectrum [Fluorescein] | AAT Bioquest [aatbio.com]

- 13. Target-based drug discovery: Applications of fluorescence techniques in high throughput and fragment-based screening - PMC [pmc.ncbi.nlm.nih.gov]

- 14. lifesciences.danaher.com [lifesciences.danaher.com]

- 15. Fluorescent Nanosystems for Drug Tracking and Theranostics: Recent Applications in the Ocular Field - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Fluorescein Dipropionate

Abstract

Fluorescein dipropionate (FDP) is a pivotal molecule in cell biology and drug discovery, serving as a non-fluorescent precursor that becomes intensely fluorescent upon intracellular esterase activity. This transformation makes it an excellent probe for measuring cell viability and enzymatic activity. This guide provides a comprehensive overview of the chemical synthesis and subsequent purification of this compound. We delve into the mechanistic underpinnings of the esterification reaction, provide detailed, field-tested protocols for both synthesis and purification, and discuss methods for the characterization of the final product. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for producing high-purity this compound.

Introduction to this compound

Fluorescein is a synthetic organic compound renowned for its intense green fluorescence in alkaline solutions.[1][2] Its utility, however, is sometimes limited by its charged nature, which can impede its passage across cell membranes. To overcome this, fluorescein can be chemically modified into a non-polar, non-fluorescent derivative. This compound is one such derivative, created by the esterification of the two phenolic hydroxyl groups of fluorescein with propionyl groups.

The core principle behind FDP's application is the masking of fluorescein's fluorophore. The ester groups render the molecule non-fluorescent and cell-permeable. Once inside a cell, ubiquitous intracellular esterase enzymes cleave the propionate groups, liberating the highly fluorescent fluorescein molecule. The resulting fluorescence is a direct and quantifiable indicator of enzymatic activity and, by extension, cell health and viability. This "pro-fluorophore" strategy is a cornerstone of modern cell-based assays.

The loss of fluorescence upon esterification is due to the disruption of the extended π-conjugation system responsible for fluorescein's characteristic fluorescence.[3] By locking the molecule into its lactone structure, the quinoid form necessary for fluorescence cannot be formed.[3]

Synthesis of this compound

The synthesis of this compound is achieved through the esterification of fluorescein's phenolic hydroxyl groups. The most common and effective method involves the reaction of fluorescein with propionic anhydride, often in the presence of a base catalyst such as pyridine.

Reaction Principle and Mechanism

The synthesis is a classic example of acid anhydride-mediated esterification. The reaction proceeds via nucleophilic acyl substitution. The phenolic hydroxyl groups of fluorescein act as nucleophiles, attacking the electrophilic carbonyl carbon of propionic anhydride. A base, typically pyridine, serves a dual role: it acts as a catalyst by activating the anhydride and also as a scavenger for the propionic acid byproduct, driving the reaction to completion.

The reaction mechanism can be summarized as follows:

-

Activation of Propionic Anhydride: Pyridine, a nucleophilic catalyst, attacks one of the carbonyl carbons of propionic anhydride, forming a highly reactive N-propionylpyridinium intermediate.

-

Nucleophilic Attack: The hydroxyl group of fluorescein attacks the activated carbonyl carbon of the intermediate.

-

Proton Transfer and Elimination: A proton is transferred from the hydroxyl group to a base (pyridine), and the leaving group (N-acetylpyridinium cation and propionate) is eliminated, forming the ester linkage.

-

Repeat for the Second Hydroxyl Group: The process is repeated for the second phenolic hydroxyl group to yield the final product, this compound.

Caption: Simplified reaction mechanism for the synthesis of this compound.

Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Key Properties |

| Fluorescein | C₂₀H₁₂O₅ | 332.31 | Orange/red powder, slightly soluble in water and alcohol. |

| Propionic Anhydride | (CH₃CH₂CO)₂O | 130.14 | Colorless liquid, corrosive, reacts with water. |

| Pyridine | C₅H₅N | 79.10 | Colorless liquid, distinct odor, base, and catalyst. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Volatile solvent for reaction and extraction. |

| Hydrochloric Acid (HCl) | HCl | 36.46 | Used for aqueous workup to remove pyridine. |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying agent for the organic phase. |

Detailed Step-by-Step Synthesis Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve fluorescein (1 equivalent) in anhydrous pyridine (acting as both solvent and catalyst).

-

Addition of Reagent: Cool the solution in an ice bath to 0-5°C. Slowly add propionic anhydride (2.5-3 equivalents) dropwise to the stirred solution. The excess anhydride ensures the complete esterification of both hydroxyl groups.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the fluorescein spot and the appearance of a new, less polar product spot.

-

Quenching: After the reaction is complete, carefully pour the mixture into a beaker containing ice-cold water to quench the excess propionic anhydride.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (DCM) three times. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with cold 1M HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound as a solid.

Purification of this compound

The crude product from the synthesis will contain unreacted starting materials, mono-propionated fluorescein, and other side products. Therefore, a robust purification step is critical to obtain high-purity this compound suitable for sensitive biological assays.

Caption: General workflow for the purification of this compound.

Purification Techniques

Two primary methods are employed for the purification of this compound: column chromatography and recrystallization. Often, a combination of both is used for the highest purity.

Silica gel column chromatography is a highly effective method for separating this compound from its less polar and more polar impurities.

Detailed Protocol:

-

Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

-

Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is loaded onto the top of the packed column.

-

Elution: Begin elution with a non-polar mobile phase, such as a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). Gradually increase the polarity of the mobile phase (e.g., to 7:3 or 6:4 hexane/ethyl acetate).[4][5]

-

Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Recrystallization is an effective technique for removing minor impurities from the product obtained after chromatography.

Detailed Protocol:

-

Solvent Selection: Choose a solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. A common system is ethanol/water or dichloromethane/hexane.

-

Dissolution: Dissolve the this compound in a minimum amount of the hot solvent.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Comparison of Purification Methods

| Method | Advantages | Disadvantages | Best For |

| Column Chromatography | High resolution, capable of separating closely related compounds. | Can be time-consuming and requires large volumes of solvent. | Primary purification of crude product with multiple impurities. |

| Recrystallization | Simple, cost-effective, and can yield very pure crystalline product. | Lower recovery, less effective for separating impurities with similar solubility. | Final purification step to remove minor impurities and obtain crystalline material. |

Characterization and Quality Control

To ensure the identity and purity of the synthesized this compound, several analytical techniques should be employed.

-

Thin Layer Chromatography (TLC): A quick and easy method to monitor the reaction progress and the purity of column fractions. The product should appear as a single spot.

-

High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.[6] A pure sample should exhibit a single major peak.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The spectra should show the characteristic peaks for the fluorescein backbone and the propionate ester groups, and the absence of the phenolic proton peaks from the starting material.[7][8]

-

Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

Safety Precautions

-

Propionic anhydride is corrosive and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Pyridine is flammable and toxic. It should also be handled in a fume hood.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Minimize exposure by working in a fume hood.

-

Always follow standard laboratory safety procedures for handling chemicals and disposing of chemical waste.

Troubleshooting

| Problem | Possible Cause(s) | Solution(s) |

| Low Yield | Incomplete reaction; loss of product during workup. | Increase reaction time or temperature; ensure anhydrous conditions; be careful during extractions. |

| Incomplete Reaction | Insufficient reagent; deactivated catalyst. | Use a larger excess of propionic anhydride; use fresh, anhydrous pyridine. |

| Product is an oil, not a solid | Presence of impurities. | Re-purify using column chromatography; attempt recrystallization from a different solvent system. |

| Multiple spots on TLC after purification | Co-elution of impurities. | Optimize the mobile phase for column chromatography (e.g., use a shallower gradient). |

References

- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 2. chimique.wordpress.com [chimique.wordpress.com]

- 3. researchgate.net [researchgate.net]

- 4. raineslab.com [raineslab.com]

- 5. journal.kci.go.kr [journal.kci.go.kr]

- 6. EP2114953B1 - Process for preparing substantially pure fluorescein - Google Patents [patents.google.com]

- 7. Fluorescein(2321-07-5) 1H NMR [m.chemicalbook.com]

- 8. Fluorescein | C20H12O5 | CID 16850 - PubChem [pubchem.ncbi.nlm.nih.gov]

Fluorescein Dipropionate: A Guide to Solubility, Stability, and Application in Cellular Assays

An In-Depth Technical Guide

Abstract: This technical guide provides a comprehensive overview of Fluorescein Dipropionate (FDP), a crucial fluorogenic substrate for measuring intracellular enzyme activity. We delve into the critical aspects of its solubility in Dimethyl Sulfoxide (DMSO) and the methodologies for its successful application in aqueous buffer systems. This document offers field-proven insights, detailed experimental protocols, and an exploration of the underlying biochemical principles, designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize FDP in cell-based assays. We will cover the causality behind experimental choices, from stock solution preparation to the factors influencing the fluorescence of its hydrolytic product, fluorescein.

Introduction to this compound (FDP)

This compound (FDP) is a non-fluorescent derivative of the highly fluorescent molecule, fluorescein. The addition of two propionate ester groups to the fluorescein core renders the molecule lipophilic and masks its fluorescence.[1] This chemical modification is key to its primary application as a probe for cell viability and cytotoxicity.

Its lipophilic nature allows FDP to readily permeate intact cell membranes. Once inside the cell, ubiquitous intracellular esterases cleave the propionate groups.[2][3] This enzymatic hydrolysis releases the parent fluorescein molecule, which is hydrophilic and thus becomes trapped within cells that possess an intact plasma membrane.[2][4] The generation of fluorescein results in a strong, green fluorescence, providing a direct and quantifiable measure of both enzymatic activity and membrane integrity.[3]

Solubility in Dimethyl Sulfoxide (DMSO)

The initial and most critical step in working with FDP is the preparation of a concentrated stock solution. Due to its hydrophobicity, FDP is practically insoluble in water but exhibits excellent solubility in high-quality, anhydrous Dimethyl Sulfoxide (DMSO).

Quantitative Solubility

The solubility of FDP in DMSO is substantial, allowing for the creation of highly concentrated stock solutions that can be stored for extended periods and diluted as needed for various experiments.

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |

| DMSO | 67 mg/mL | 201.61 mM | Use of fresh, anhydrous DMSO is critical as absorbed moisture can significantly reduce solubility.[5] |

Best Practices for Stock Solution Preparation

The integrity of the FDP stock solution is paramount for reproducible experimental results. Adherence to a strict protocol ensures the compound's stability and accurate concentration. The primary objective is to fully dissolve the FDP powder in DMSO while minimizing exposure to contaminants like water and light.

-

Causality: Why anhydrous DMSO? FDP is susceptible to hydrolysis. Water contamination in the DMSO can lead to premature, non-enzymatic cleavage of the ester groups, generating background fluorescence and reducing the effective concentration of the active probe.

-

Causality: Why protect from light? While FDP itself is non-fluorescent, its potential hydrolytic product, fluorescein, is light-sensitive.[6] Protecting the stock solution from light is a precautionary measure to ensure the integrity of the assay system.

A detailed protocol for preparing a DMSO stock solution is provided in Section 5.1.

Behavior and Use in Aqueous Buffers

While FDP is dissolved in DMSO, virtually all biological applications occur in aqueous environments such as cell culture media or physiological buffers. This necessitates the dilution of the DMSO stock into an aqueous working solution immediately before use.

Dilution from DMSO Stock

Directly dissolving FDP in aqueous buffers is not feasible due to its poor water solubility. The standard and required method is to perform a serial dilution from the concentrated DMSO stock. When the DMSO stock is added to the aqueous buffer, the final concentration of DMSO should be kept to a minimum (typically <0.5% v/v) to avoid solvent-induced cytotoxicity.

Stability and Spontaneous Hydrolysis in Aqueous Solutions

Once diluted into an aqueous buffer, FDP becomes susceptible to spontaneous, non-enzymatic hydrolysis. The rate of this hydrolysis is significantly influenced by pH.[7]

-

pH Influence: The fluorescence of the final product, fluorescein, is highly dependent on pH. Fluorescence is minimal in acidic conditions and reaches a stable maximum in the pH range of 8 to 10.[8][9] For quantitative assays, maintaining a consistent and slightly alkaline pH is crucial for reproducible results. The pKa of fluorescein is approximately 6.4, and its ionization state, which dictates its fluorescence, changes significantly around this pH.[10][11]

-

Minimizing Background: To ensure that the measured fluorescence is a direct result of intracellular enzymatic activity, it is essential to prepare the aqueous working solution immediately prior to the experiment. This minimizes the time for spontaneous hydrolysis to occur, thereby reducing background signal.

Mechanism of Action: Enzymatic Hydrolysis

The utility of FDP as a cellular probe is entirely dependent on its biochemical transformation within viable cells. This process can be understood as a two-step mechanism: passive diffusion followed by enzymatic conversion.

-

Passive Diffusion: As a non-polar, lipophilic molecule, FDP readily diffuses across the lipid bilayer of the plasma membrane into the cell's cytoplasm.[2][3]

-

Esterase Cleavage: Inside the cell, non-specific intracellular esterases recognize and hydrolyze the two propionate ester bonds on the FDP molecule.[12][13]

-

Fluorescein Generation & Retention: This enzymatic reaction releases two propionate molecules and the highly fluorescent, polar molecule fluorescein. The polar nature of fluorescein prevents it from passively diffusing back across the intact cell membrane, leading to its accumulation inside viable cells.[4]

This entire workflow, from reagent preparation to cellular action, is visualized below.

The biochemical conversion within the cell is the critical step that generates the signal.

Experimental Protocols

The following protocols provide a validated framework for the preparation and use of FDP.

Protocol 5.1: Preparation of a Concentrated FDP Stock Solution in DMSO

This protocol details the steps to create a stable, high-concentration stock solution.

Materials:

-

This compound (MW: 444.43 g/mol )[1]

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Amber glass vial or polypropylene tube

-

Vortex mixer

Procedure:

-

Calculation: Determine the mass of FDP required. For example, to make 1 mL of a 50 mM stock solution:

-

Mass (g) = 0.050 mol/L * 0.001 L * 444.43 g/mol = 0.0222 g (22.2 mg)

-

-

Weighing: Accurately weigh the calculated amount of FDP powder and place it into the amber vial.

-

Dissolution: Add the corresponding volume of anhydrous DMSO (e.g., 1 mL).

-

Mixing: Cap the vial tightly and vortex thoroughly for 2-5 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.

-

Storage: Store the stock solution at -20°C, protected from light and moisture.[1][14] Aliquoting into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles.

Protocol 5.2: Preparation of FDP Working Solution in Aqueous Buffer

This solution should be prepared fresh immediately before adding to cells.

Materials:

-

FDP stock solution in DMSO (from Protocol 5.1)

-

Physiological buffer (e.g., Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS), pH 7.4)

Procedure:

-

Calculation: Determine the volume of DMSO stock needed for your final working concentration. For example, to prepare 10 mL of a 10 µM working solution from a 50 mM stock:

-

V1 = (C2 * V2) / C1 = (10 µM * 10 mL) / 50,000 µM = 0.002 mL (2 µL)

-

-

Dilution: Add the required volume of buffer (e.g., 10 mL) to a sterile tube.

-

Addition of Stock: Add the calculated volume of the FDP stock solution (e.g., 2 µL) directly into the buffer.

-

Mixing: Immediately vortex the tube to ensure rapid and uniform dispersion of the FDP. The solution is now ready for use.

Protocol 5.3: General Assay for Measuring Intracellular Esterase Activity

This protocol provides a general workflow for a cell-based assay using a fluorescence plate reader.

Materials:

-

Cultured cells (adherent or suspension) in a microplate (black-walled, clear-bottom recommended)

-

FDP working solution (from Protocol 5.2)

-

Fluorescence microplate reader (Excitation ~490 nm, Emission ~525 nm)

Procedure:

-

Cell Plating: Plate cells at a desired density and allow them to adhere or stabilize as required by your experimental design.

-

Compound Treatment (Optional): If testing for cytotoxicity, treat cells with your test compounds for the desired duration.

-

Dye Loading: Remove the existing media and add the freshly prepared FDP working solution to each well.

-

Incubation: Incubate the plate at 37°C for 15-60 minutes, protected from light. The optimal incubation time can vary depending on the cell type and should be determined empirically.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with filters appropriate for fluorescein (Excitation ≈ 490 nm, Emission ≈ 525 nm).

Critical Parameters and Troubleshooting

-

pH Control: The fluorescence of fluorescein is highly pH-sensitive.[8][9] Ensure your final assay buffer is well-controlled and ideally slightly alkaline (pH 7.4-8.0) for maximal and stable signal.

-

Spontaneous Hydrolysis: High background fluorescence is often due to the spontaneous hydrolysis of FDP in the aqueous working solution. Always prepare this solution immediately before use and minimize the time it sits at room temperature.

-

Cell Density: The fluorescence signal is proportional to the number of viable cells. Optimize cell density to ensure the signal falls within the linear range of your detection instrument.

-

DMSO Concentration: High concentrations of DMSO (>1%) can be toxic to cells. Ensure the final DMSO concentration in your assay is low and consistent across all wells.

Data Summary

The following tables summarize key quantitative data for FDP and its fluorescent product, fluorescein.

Table 1: Solubility and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 444.43 g/mol | [1] |

| Appearance | Off-white powder | [1] |

| Solubility in DMSO | 67 mg/mL (201.61 mM) | [5] |

| Solubility in Water | Insoluble | [1] |

| Long-Term Storage | -20°C, protected from light |[1] |

Table 2: Spectral Properties of Fluorescein (Hydrolyzed Product)

| Property | Value | Source |

|---|---|---|

| Excitation Maximum | ~494 nm | [10][11] |

| Emission Maximum | ~521 nm | [10][11] |

| Molar Extinction Coefficient | ~80,000 - 92,300 M⁻¹cm⁻¹ | [15][16] |

| Quantum Yield | ~0.95 (in basic solution) | [15] |

| Optimal pH for Fluorescence | 8.0 - 10.0 |[8][9] |

References

- 1. adipogen.com [adipogen.com]

- 2. hpap.pmacs.upenn.edu [hpap.pmacs.upenn.edu]

- 3. researchgate.net [researchgate.net]

- 4. ila.ilsl.br [ila.ilsl.br]

- 5. selleckchem.com [selleckchem.com]

- 6. Fluorescein | C20H12O5 | CID 16850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. researchgate.net [researchgate.net]

- 10. Fluorescein | 2321-07-5 [chemicalbook.com]

- 11. Fluorescein - Wikipedia [en.wikipedia.org]

- 12. Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Attachment 1: Preparation of Fluorescein Diacetate and Propidium Iodide Stock Solutions (FDA/PI) [protocols.io]

- 15. Fluorescein *CAS 2321-07-5* | AAT Bioquest [aatbio.com]

- 16. omlc.org [omlc.org]

Stability of Fluorescein Dipropionate Under Physiological Conditions: A Core Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the stability of Fluorescein Dipropionate (FDP) under physiological conditions. As a widely utilized fluorogenic substrate, a deep understanding of its chemical behavior is paramount for the robust design and interpretation of experiments in cell biology, drug discovery, and diagnostics. This document moves beyond simple protocols to explain the underlying principles and causalities, empowering researchers to leverage FDP with precision and confidence.

Introduction: The Critical Role of FDP in Cellular Analysis

This compound (FDP) is a non-fluorescent molecule that has become an indispensable tool for assessing cellular viability and enzymatic activity. Its utility lies in its ability to passively diffuse across intact cell membranes. Once inside a cell, FDP is hydrolyzed by ubiquitous intracellular esterases, enzymes that are active only in metabolically sound cells. This enzymatic cleavage releases the highly fluorescent molecule, fluorescein, which accumulates within the cell and emits a bright green signal upon excitation. The intensity of this fluorescence is directly proportional to the esterase activity, providing a quantitative measure of cell health.

However, the accuracy of any FDP-based assay is fundamentally dependent on the stability of the FDP molecule itself under experimental conditions. Spontaneous, non-enzymatic hydrolysis can lead to a false-positive signal, while factors influencing enzymatic activity can alter the rate of fluorescein production. This guide will dissect the chemical and environmental factors that govern FDP stability, providing the foundational knowledge and practical methodologies required for its effective use. While much of the foundational literature has focused on the closely related analogue, Fluorescein Diacetate (FDA), the principles of ester hydrolysis and the influence of physiological conditions are directly applicable to FDP.[1][2][3][4]

The Chemistry of FDP: From a Latent Probe to a Vibrant Signal

Understanding the molecular transformation of FDP is key to appreciating its application and stability. FDP is essentially a fluorescein molecule where the two hydroxyl groups have been esterified with propionate groups. This modification renders the molecule non-fluorescent and lipophilic, allowing it to easily traverse the lipid bilayer of cell membranes.

The conversion to its fluorescent form is a two-step hydrolysis process, primarily catalyzed by intracellular esterases. These enzymes cleave the two propionate ester bonds, yielding the fluorescein dianion, which is the fluorescent species.[4][5] This process is what links the fluorescence signal to the metabolic state of the cell.

Caption: Enzymatic and spontaneous hydrolysis of FDP.

Key Factors Influencing FDP Stability

The rate of FDP hydrolysis, and thus the stability of the parent molecule, is not constant. It is dynamically influenced by a triad of environmental factors. A thorough understanding of these factors is crucial for designing robust experiments and correctly interpreting the resulting data.

-

Enzymatic Activity : In biological systems, the predominant catalyst for FDP hydrolysis is the activity of non-specific esterases.[6][7][8] The concentration and kinetic efficiency of these enzymes will be the primary determinant of the rate of fluorescein production in cell-based assays.

-

pH : The pH of the medium has a profound impact on FDP stability. Spontaneous hydrolysis of the ester bonds is significantly accelerated under alkaline conditions (pH > 8). Conversely, acidic conditions can quench the fluorescence of the resulting fluorescein molecule.[9][10] Physiological pH (around 7.4) represents a balance where enzymatic activity is typically optimal and spontaneous hydrolysis is minimized but not entirely absent. The fluorescence intensity of fluorescein itself is pH-dependent, increasing as the pH rises to alkaline values.[10][11]

-

Temperature : As with most chemical reactions, the rate of both enzymatic and spontaneous hydrolysis of FDP is temperature-dependent. Increasing the temperature will accelerate the rate of hydrolysis. Therefore, maintaining a constant and physiologically relevant temperature (e.g., 37°C) is critical for reproducible results.[11][12]

Caption: Interplay of factors affecting FDP stability.

Experimental Protocol: Quantitative Assessment of FDP Stability

This protocol provides a robust framework for quantifying the rate of FDP hydrolysis under controlled, physiological conditions. It is designed as a self-validating system, incorporating essential controls for accurate data interpretation. The assay is well-suited for a 96-well plate format, allowing for high-throughput analysis.

Materials

-

This compound (FDP)

-

Fluorescein (for standard curve)

-

Dimethyl sulfoxide (DMSO) or Acetone

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Porcine Liver Esterase (or other suitable esterase)

-

Black, clear-bottom 96-well microplates

-

Fluorescence microplate reader (Excitation ~490 nm, Emission ~515 nm)

-

Incubator set to 37°C

Step-by-Step Methodology

-

Preparation of Stock Solutions:

-

FDP Stock (10 mM): Dissolve the appropriate amount of FDP in high-quality, anhydrous DMSO. Store in small aliquots at -20°C, protected from light. The stability of FDP in stock solutions is dependent on the quality of the solvent and storage conditions to prevent moisture accumulation which can lead to spontaneous hydrolysis.[13]

-

Fluorescein Standard Stock (1 mM): Dissolve fluorescein sodium salt in DMSO. This stock will be used to generate a standard curve. Store at -20°C, protected from light.

-

-

Generation of Fluorescein Standard Curve:

-

Prepare a series of dilutions of the 1 mM fluorescein stock in PBS (pH 7.4) in the 96-well plate. A typical range would be from 0 µM to 10 µM.

-

Measure the fluorescence of the standards using the plate reader at the same settings that will be used for the kinetic assay.

-

Plot the fluorescence intensity (RFU) against the known fluorescein concentration and perform a linear regression. The resulting equation will be used to convert experimental RFU values to fluorescein concentrations.

-

-

Kinetic Assay Setup:

-

Prepare a working solution of esterase in PBS (e.g., 10 units/mL).

-

Prepare a working solution of FDP in PBS (e.g., 100 µM).

-

In the 96-well plate, set up the following reactions in triplicate (total volume of 200 µL per well):

-

Spontaneous Hydrolysis: 100 µL of FDP working solution + 100 µL of PBS.

-

Enzymatic Hydrolysis: 100 µL of FDP working solution + 100 µL of esterase working solution.

-

Controls:

-

Blank (Buffer only): 200 µL of PBS.

-

No-Substrate Control: 100 µL of esterase working solution + 100 µL of PBS.

-

-

-

-

Measurement and Incubation:

-

Immediately place the plate in the fluorescence reader, pre-heated to 37°C.

-

Measure the fluorescence intensity kinetically, with readings taken every 2-5 minutes for a period of 60 minutes.

-

References

- 1. mdpi.com [mdpi.com]

- 2. Fluorescein diacetate hydrolysis - Wikipedia [en.wikipedia.org]

- 3. eeescience.utoledo.edu [eeescience.utoledo.edu]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Cellular esterase activity: estimation by fluorescein diacetate hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. e3s-center.berkeley.edu [e3s-center.berkeley.edu]

- 9. wrc.org.za [wrc.org.za]

- 10. researchgate.net [researchgate.net]

- 11. thescipub.com [thescipub.com]

- 12. mdpi.com [mdpi.com]

- 13. Limitations in the Use of Fluorescein Diacetate/Propidium Iodide (FDA/PI) and Cell Permeable Nucleic Acid Stains for Viability Measurements of Isolated Islets of Langerhans - PMC [pmc.ncbi.nlm.nih.gov]

The Hydrolysis of Fluorescein Dipropionate: A Technical Guide to Intracellular Esterase Activity

This guide provides an in-depth exploration of the mechanism and application of Fluorescein Dipropionate (FDP) for the quantification of intracellular esterase activity. Tailored for researchers, scientists, and drug development professionals, this document elucidates the core principles of the FDP hydrolysis assay, offers a detailed experimental protocol, and provides insights into data interpretation and troubleshooting.

Introduction: Unveiling Cellular Vitality with this compound

This compound (FDP) is a non-fluorescent, lipophilic molecule that has become an invaluable tool for assessing the metabolic activity and viability of cells. Its utility lies in its ability to passively diffuse across intact cell membranes, serving as a substrate for a broad range of intracellular esterases. These enzymes, ubiquitous in the cytoplasm of viable cells, catalyze the hydrolysis of FDP, liberating the highly fluorescent molecule, fluorescein. The entrapment of fluorescein within cells possessing intact membranes provides a robust and quantifiable indicator of enzymatic activity, which is often correlated with cell health and viability.

The principle of the assay is elegant in its simplicity: only metabolically active cells with intact plasma membranes can efficiently hydrolyze FDP and retain the fluorescent product.[1] This makes the FDP assay a powerful method for applications ranging from cytotoxicity testing in drug discovery to monitoring microbial activity in environmental samples.

The Enzymatic Mechanism: A Step-by-Step Hydrolysis

The conversion of FDP to fluorescein is a two-step enzymatic process mediated by intracellular esterases, primarily belonging to the carboxylesterase (CES) family.[2] Human carboxylesterases, such as CES1 and CES2, are serine hydrolases responsible for the metabolism of a wide variety of xenobiotics and endogenous esters.[2]

The hydrolysis of FDP proceeds as follows:

-

Passive Diffusion: The non-polar nature of FDP allows it to freely traverse the lipid bilayer of the cell membrane and enter the cytoplasm.

-

First Hydrolysis: An intracellular esterase recognizes and binds to one of the two propionate ester groups on the FDP molecule. The serine residue in the active site of the esterase acts as a nucleophile, attacking the carbonyl carbon of the ester bond. This results in the cleavage of the first propionate group, forming the intermediate, fluorescein monopropionate.

-

Second Hydrolysis: A second esterase molecule, or the same one, then catalyzes the hydrolysis of the remaining propionate group from fluorescein monopropionate.

-

Fluorescein Formation and Entrapment: The final product of this two-step hydrolysis is fluorescein, a polar molecule that is unable to passively diffuse back across the cell membrane and is thus retained within the cell.[1] This accumulation of fluorescein is directly proportional to the intracellular esterase activity.

The following diagram illustrates the enzymatic hydrolysis of this compound.

Caption: Enzymatic conversion of FDP to Fluorescein.

Quantitative Analysis: Kinetic Parameters of Hydrolysis

The efficiency of FDP hydrolysis can be described by standard enzyme kinetics, following the Michaelis-Menten model. The key parameters are the Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of the maximum, and the maximum reaction velocity (Vmax).

While specific kinetic data for this compound with individual human carboxylesterases is not extensively available in the literature, data for the structurally similar compound, Fluorescein Diacetate (FDA), provides valuable insights.

| Substrate | Enzyme Source | Km (µM) | Vmax (nmol/min/mg protein) | Reference |

| Fluorescein Diacetate (FDA) | Porcine Lung Cytosol | Not Reported | 3.70 ± 4.52 | [3] |

| Fluorescein Diacetate (FDA) | Porcine Lung Microsomes | Not Reported | 3.53 ± 2.63 | [3] |

| 5-(and 6-)-carboxyfluorescein diacetate (cFDA) | Saccharomyces cerevisiae cell extracts | 290 | 12.3 | [4][5] |

Note: The provided data for FDA and cFDA should be considered as an approximation for FDP, as the differing acyl groups will likely influence the kinetic parameters. Further empirical determination of Km and Vmax for FDP with specific esterases is recommended for precise quantitative studies.

Experimental Protocol: A Step-by-Step Guide to the FDP Assay

This protocol provides a generalized framework for measuring intracellular esterase activity in cultured cells using a fluorescence plate reader. Optimization of incubation times and reagent concentrations may be necessary for specific cell types and experimental conditions.

Materials

-

This compound (FDP) stock solution (10 mM in DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Cell culture medium (phenol red-free recommended)

-

Black, clear-bottom 96-well microplates

-

Cultured cells of interest

-

Fluorescence plate reader (Excitation: ~490 nm, Emission: ~520 nm)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protein quantification assay kit (e.g., BCA assay)

Assay Workflow

Caption: Workflow for FDP Intracellular Esterase Assay.

Detailed Procedure

-

Cell Seeding: Seed cells into a black, clear-bottom 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Culture overnight to allow for cell attachment.

-

Cell Treatment (Optional): If assessing the effect of a compound on esterase activity, remove the culture medium and add fresh medium containing the test compound at various concentrations. Incubate for the desired period.

-

Preparation of FDP Working Solution: Prepare a fresh working solution of FDP by diluting the 10 mM stock solution in pre-warmed, serum-free, phenol red-free medium or PBS to the desired final concentration (typically 1-10 µM).

-

Incubation with FDP: Remove the medium from the wells and wash the cells once with warm PBS. Add the FDP working solution to each well and incubate at 37°C for 15-60 minutes. The optimal incubation time should be determined empirically.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths set to approximately 490 nm and 520 nm, respectively.

-

Data Normalization (Optional): To account for variations in cell number, the fluorescence readings can be normalized to the total protein content. After fluorescence measurement, lyse the cells in each well and perform a protein quantification assay.

Causality and Self-Validation: Ensuring Robust and Trustworthy Data

The integrity of the FDP assay relies on understanding the causality behind each experimental choice and incorporating self-validating controls.

-

Choice of Buffer: The use of phenol red-free medium or PBS is crucial as phenol red can interfere with fluorescence measurements. The buffer should be maintained at a physiological pH (around 7.4), as esterase activity is pH-dependent.

-

Controls are Non-Negotiable:

-

No-Cell Control: Wells containing only the FDP working solution to determine the background fluorescence and the rate of non-enzymatic hydrolysis of FDP.

-

Untreated Cell Control: Cells that have not been exposed to any experimental compounds, representing the basal level of esterase activity.

-

Positive Control: Cells treated with a known inducer of esterase activity or a compound that does not affect it.

-

Negative Control: Cells treated with a known inhibitor of esterases or a cytotoxic agent to demonstrate a decrease in fluorescence.

-

-

Linearity of Response: To ensure the assay is quantitative, it is important to establish a linear relationship between cell number and fluorescence intensity within a certain range. This validates that the measured signal is directly proportional to the number of viable, metabolically active cells.

Troubleshooting Common Issues

| Issue | Potential Cause | Recommended Solution |

| High Background Fluorescence | - Non-enzymatic hydrolysis of FDP in the medium.- Autofluorescence from media components or compounds. | - Prepare FDP working solution immediately before use.- Use phenol red-free and serum-free medium for the assay.- Include a "no-cell" control to subtract background fluorescence. |

| Low Signal or No Signal | - Low esterase activity in the cell type.- Insufficient incubation time.- Cell death or low cell number. | - Increase the incubation time with FDP.- Increase the cell seeding density.- Confirm cell viability using an alternative method (e.g., trypan blue exclusion). |

| High Well-to-Well Variability | - Inconsistent cell seeding.- Edge effects in the microplate. | - Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. |

| Signal Quenching | - The test compound absorbs light at the excitation or emission wavelengths of fluorescein. | - Measure the absorbance spectrum of the compound.- If quenching is observed, a different viability assay may be required. |

Conclusion

The this compound hydrolysis assay is a robust and sensitive method for the real-time assessment of intracellular esterase activity. By understanding the underlying enzymatic mechanism, carefully designing experimental protocols with appropriate controls, and being aware of potential pitfalls, researchers can generate reliable and reproducible data. This technical guide serves as a comprehensive resource to empower scientists in leveraging the FDP assay to its full potential in their research and development endeavors.

References

- 1. Cellular esterase activity: estimation by fluorescein diacetate hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iris.cnr.it [iris.cnr.it]

- 3. Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Fluorescein dipropionate spectral properties excitation and emission maxima.

An In-Depth Technical Guide to the Spectral Properties and Applications of Fluorescein Dipropionate

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: The "Switch-On" Potential of this compound

This compound (FDP) is a non-fluorescent derivative of the intensely fluorescent dye, fluorescein. This seemingly counterintuitive property is, in fact, its greatest strength as a scientific tool. By masking the fluorophore with two propionate ester groups, FDP is transformed into a fluorogenic substrate—a molecule that becomes fluorescent only after a specific chemical or enzymatic reaction.[1] This "switch-on" mechanism is the cornerstone of its utility, providing a powerful method for detecting and quantifying enzymatic activity, particularly that of intracellular esterases, which are key indicators of cell viability and metabolic function.[2][3]

This guide provides a comprehensive overview of the core principles governing FDP's function, its resulting spectral properties upon activation, and a detailed protocol for its application, grounded in field-proven insights to ensure technical accuracy and experimental success.

Core Mechanism: From Non-Fluorescent Precursor to Bright Emitter

The functionality of FDP hinges on a straightforward yet elegant biochemical transformation. The two propionate groups attached to the xanthene core of fluorescein disrupt the molecule's electronic conjugation, which is essential for fluorescence. This renders the FDP molecule incapable of absorbing and emitting light in the visible spectrum.[1][4]

As a nonpolar ester, FDP can readily diffuse across the intact plasma membrane of live cells.[5][6][7] Once inside the cytoplasm, it encounters a host of non-specific intracellular esterases. These enzymes catalyze the hydrolysis of the propionate ester bonds, cleaving them from the fluorescein backbone.[3][8] This enzymatic action restores the conjugated π-electron system of the xanthene ring, "switching on" its fluorescence. The resulting product, fluorescein, is a highly polar molecule that is effectively trapped within cells that possess an intact membrane, leading to a significant increase in green fluorescence that can be readily measured.[4][6]

Figure 1: Mechanism of FDP activation. Non-fluorescent FDP enters a live cell and is hydrolyzed by esterases into highly fluorescent fluorescein.

Spectral Properties: The Signature of Activated FDP

It is crucial to understand that the spectral properties of interest are not those of FDP itself, but rather its hydrolysis product, fluorescein . FDP is essentially "dark" until it is enzymatically converted. The fluorescence of fluorescein is characterized by a large Stokes shift and a high quantum yield, making it an exceptionally bright fluorophore.

The excitation and emission maxima of fluorescein are highly dependent on environmental factors, most notably pH.[9] In physiological buffers (pH ~7.4), fluorescein exhibits an excitation maximum around 490-498 nm and an emission maximum in the range of 515-525 nm .[10][11][12] This corresponds to excitation with blue light and emission of green light, which is compatible with standard FITC filter sets on fluorescence microscopes and flow cytometers.

Quantitative Spectroscopic Data

The following table summarizes the key photophysical properties of fluorescein, the fluorescent product of FDP hydrolysis, under typical physiological conditions.

| Property | Value | Significance for Researchers |

| Excitation Maximum (λex) | ~490 nm | Optimal wavelength of light needed to excite the molecule. Aligns well with common 488 nm laser lines. |

| Emission Maximum (λem) | ~520 nm | Wavelength of maximum fluorescence intensity to be detected.[9] |

| Molar Extinction Coefficient (ε) | ~92,300 M⁻¹cm⁻¹ | A measure of how strongly the molecule absorbs light at λex. A high value contributes to brightness.[13] |

| Fluorescence Quantum Yield (Φ) | ~0.97 (in basic ethanol) | The efficiency of converting absorbed photons into emitted photons. A value close to 1.0 indicates high efficiency and brightness.[13] |

Experimental Protocol: Cell Viability Assessment Using FDP

This protocol provides a robust methodology for quantifying intracellular esterase activity as an indicator of cell viability in a 96-well plate format suitable for microplate readers.

Causality Behind Experimental Choices:

-

Reagent Preparation: FDP is hydrophobic and requires an organic solvent like DMSO or ethanol for the stock solution.[1] The working solution is prepared in a serum-free medium or buffer (like PBS) because serum contains its own esterases that would hydrolyze FDP extracellularly, leading to high background fluorescence.[14]

-

Incubation: The incubation is performed in the dark to prevent photobleaching of the newly formed fluorescein.[5][14] The duration is optimized to allow sufficient time for FDP to enter the cells and be hydrolyzed, but not so long that viable cells begin to leak the dye.

-

Controls: Including a "no-cell" control accounts for background fluorescence from the medium and FDP itself. A "dead-cell" control (e.g., cells treated with ethanol) is essential to confirm that fluorescence is dependent on live, metabolically active cells.

Step-by-Step Methodology

-

Reagent Preparation:

-

FDP Stock Solution (10 mM): Dissolve 4.44 mg of this compound (MW: 444.43 g/mol ) in 1 mL of high-quality, anhydrous DMSO. Mix thoroughly. Store in small aliquots at -20°C, protected from light.[1]

-

FDP Working Solution (e.g., 20 µM): Immediately before use, dilute the 10 mM stock solution in a physiologically compatible buffer such as Phosphate-Buffered Saline (PBS) or serum-free cell culture medium to the desired final concentration. Expert Tip: The optimal working concentration can vary between cell types and should be determined empirically, typically in the range of 1-50 µM.

-

-

Cell Plating:

-

Seed cells in a black-walled, clear-bottom 96-well microplate at a density appropriate for your cell line and experiment duration.

-

Culture cells under standard conditions (e.g., 37°C, 5% CO₂) until they reach the desired confluency or are ready for the assay after experimental treatment.

-

-

Assay Procedure:

-

Carefully remove the culture medium from the wells.

-

Wash the cells once with 100 µL of warm PBS to remove any residual serum esterases.

-

Add 100 µL of the FDP working solution to each well.

-

Incubate the plate at 37°C for 15-60 minutes, protected from light. The optimal incubation time should be determined experimentally.

-

(Optional) After incubation, the loading solution can be removed and replaced with 100 µL of PBS to reduce background fluorescence before reading.

-

-

Data Acquisition:

-

Measure the fluorescence intensity using a microplate reader equipped for fluorescence detection.

-

Set the excitation wavelength to ~490 nm and the emission wavelength to ~525 nm.

-

Adjust the gain settings of the reader to ensure the signal from positive control wells is within the linear range of the detector.

-

References

- 1. adipogen.com [adipogen.com]

- 2. Fluorescein Diacetate Hydrolysis as a Measure of Total Microbial Activity in Soil and Litter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. protocols.io [protocols.io]

- 6. hpap.pmacs.upenn.edu [hpap.pmacs.upenn.edu]

- 7. logosbio.com [logosbio.com]

- 8. Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fluorescein - Wikipedia [en.wikipedia.org]

- 10. Spectrum [Fluorescein] | AAT Bioquest [aatbio.com]

- 11. Absorption [Fluorescein] | AAT Bioquest [aatbio.com]

- 12. Kinetic Model of Fluorescein Release through Bioprinted Polylactic Acid Membrane [mdpi.com]

- 13. omlc.org [omlc.org]

- 14. ibidi.com [ibidi.com]

Fluorescein Dipropionate: A Technical Guide to its Non-Fluorescent State and Enzymatic Activation for Cellular Assays

Executive Summary

Fluorescein dipropionate (FDP) is a classic example of a fluorogenic substrate, a molecule designed to be non-fluorescent until it is acted upon by a specific enzyme. The definitive answer to the core question is no, this compound is not fluorescent before enzymatic cleavage. Its molecular structure is chemically "locked" in a non-emissive state. Only after intracellular esterases cleave off the two propionate groups does it revert to the highly fluorescent compound, fluorescein. This "off-to-on" switching mechanism is the foundation of its utility in measuring cell viability and enzymatic activity in living cells. This guide provides an in-depth exploration of the underlying chemical principles, the enzymatic activation mechanism, and a validated protocol for its practical application in a research setting.

Part 1: The Principle of Fluorogenic Activation

In the field of biological imaging and diagnostics, fluorogenic probes, also known as "turn-on" probes, are indispensable tools.[1] These smart molecules are engineered to exist in a non-fluorescent or "dark" state, preventing premature signal detection.[1] Fluorescence is only generated following a specific triggering event, most commonly an enzymatic reaction. This provides an exceptional signal-to-noise ratio, as the signal is directly proportional to the activity of the target enzyme within its native cellular environment. FDP and its close relative, fluorescein diacetate (FDA), are archetypal examples of this design, engineered to probe the activity of intracellular esterases.[2][3]

Part 2: The Chemistry of Quenching: Why this compound Remains Dark

The fluorescence of the parent molecule, fluorescein, originates from its rigid xanthene ring system, which allows for efficient absorption and emission of light. However, in this compound, the two hydroxyl groups on the xanthene core are esterified with propionate groups. This modification has a profound impact on the molecule's electronic structure.

The propionate esters lock the molecule into a neutral, non-fluorescent lactone form.[4] This structural change disrupts the conjugated pi-electron system that is essential for fluorescence, effectively quenching its emissive properties through a mechanism known as static quenching.[5][6] In this state, the molecule cannot efficiently absorb light in the visible spectrum and, consequently, cannot fluoresce.[4] It is essentially a "caged" fluorophore, awaiting release.

Caption: Chemical activation of this compound.

Part 3: The Enzymatic Trigger: Intracellular Esterases as the Key

The utility of FDP as a probe lies in its ability to passively diffuse across the lipid bilayer of an intact cell membrane. Once inside the cytoplasm, it encounters a host of non-specific intracellular esterases (e.g., carboxylesterases, lipases, proteases).[2][7] These ubiquitous enzymes recognize and catalyze the hydrolysis of the ester bonds, cleaving the two propionate groups from the fluorescein core.[3][8]

This enzymatic action is the critical "turn-on" switch. The removal of the propionate groups liberates the hydroxyl groups and allows the molecule to revert to its fluorescent quinoid structure.[4] This newly formed fluorescein is not only highly fluorescent but is also more polar and thus becomes trapped within cells that have an intact plasma membrane, leading to signal accumulation.[3] Therefore, the resulting green fluorescence is a dual indicator: it confirms the presence of active intracellular esterases and signifies that the cell membrane is intact, a key hallmark of cell viability.

Caption: Mechanism of FDP activation within a viable cell.

Part 4: A Validated Experimental Protocol: Quantifying Intracellular Esterase Activity

This protocol provides a robust framework for measuring esterase activity in adherent mammalian cells using a fluorescence plate reader or microscope.

A. Materials and Reagents

-

This compound (FDP)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Cell culture medium appropriate for the cell line

-

Black, clear-bottom 96-well microplates

-

Adherent cells of interest

-

Optional: Esterase inhibitor (e.g., bis(4-nitrophenyl) phosphate) for negative control

B. Step-by-Step Methodology

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of FDP in anhydrous DMSO. Causality: FDP has poor aqueous solubility; DMSO is required for dissolution. The stock must be anhydrous as moisture can cause premature hydrolysis.

-

Store the stock solution in small aliquots at -20°C, protected from light.

-

-

Cell Plating:

-

Seed adherent cells into a black, clear-bottom 96-well plate at a density that will result in 80-90% confluency on the day of the assay.

-

Incubate for 24 hours (or until cells are well-adhered and healthy) at 37°C and 5% CO₂. Causality: Black plates minimize well-to-well crosstalk and background fluorescence. Healthy, sub-confluent cells are required for consistent metabolic activity.

-

-

Probe Loading:

-

Prepare a fresh working solution of FDP by diluting the 10 mM stock solution directly into pre-warmed cell culture medium to a final concentration of 1-10 µM. Causality: The optimal concentration should be determined empirically for each cell type to maximize signal while minimizing potential cytotoxicity.

-

Remove the old medium from the cells and wash once with 100 µL of warm PBS.

-

Add 100 µL of the FDP working solution to each well.

-

Incubate the plate for 15-60 minutes at 37°C, protected from light.[9] Causality: Incubation allows time for the probe to enter the cells and be processed by esterases. The optimal time is a balance between signal generation and potential dye leakage.

-

-

Washing and Data Acquisition:

-

Aspirate the FDP loading solution from the wells.

-

Wash the cells twice with 100 µL of warm PBS to remove any extracellular probe. Causality: This step is critical to reduce background fluorescence from any probe that may have hydrolyzed outside the cells or is non-specifically bound.

-

Add 100 µL of fresh PBS to each well for imaging/reading.

-

Measure the fluorescence using a microplate reader or fluorescence microscope with excitation set to ~490 nm and emission set to ~515 nm.[10][11]

-

C. Self-Validating Controls

-

Unstained Control: Cells treated with vehicle (medium with the same final concentration of DMSO) to determine background cellular autofluorescence.

-

Positive Control: Healthy, untreated cells loaded with FDP as described above.

-

Negative Control (Inhibitor): Cells pre-treated with an esterase inhibitor before adding the FDP working solution to demonstrate that the signal is enzyme-dependent.

-

Negative Control (Dead Cells): Cells killed via a method like 70% ethanol fixation before FDP loading to show that an intact membrane is required for dye retention.

Caption: High-level experimental workflow for the FDP assay.

Part 5: Data Presentation and Interpretation

Quantitative data for FDP and its hydrolysis product, fluorescein, are critical for experimental design.

| Parameter | This compound (FDP) | Fluorescein |

| Fluorescence | None / Negligible | Strong |

| Color | Colorless | Yellow-Green |

| Cell Permeability | Permeable | Poorly Permeable (Trapped) |

| Excitation Max (nm) | Not Applicable | ~490 - 498[10] |

| Emission Max (nm) | Not Applicable | ~515 - 520[10][11] |

| Primary Cellular State | Substrate (Pre-reaction) | Product (Post-reaction) |

Interpreting Results:

-

High Fluorescence: Indicates a healthy cell population with active esterases and intact cell membranes.

-

Low Fluorescence: May indicate cell death (compromised membranes cannot retain fluorescein), low metabolic activity, or specific inhibition of esterase enzymes.

-

Troubleshooting: If the signal is low in healthy cells, consider increasing the FDP concentration or extending the incubation time. If the background is high, ensure thorough washing and check for FDP hydrolysis in the media (which can occur at non-neutral pH or over long periods).[12]

Part 6: Conclusion

This compound's non-fluorescent nature prior to enzymatic cleavage is not a limitation but its greatest strength. This property allows it to function as a highly sensitive fluorogenic probe, generating a signal directly at the site of enzymatic activity within living cells. By understanding the chemical principles of its quenched state and the biological mechanism of its activation, researchers can effectively leverage FDP as a powerful and quantitative tool for assessing cellular health and function.

References

- 1. Enzyme-Activated Fluorogenic Probes for Live-Cell and in Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorescein Diacetate Hydrolysis Using the Whole Biofilm as a Sensitive Tool to Evaluate the Physiological State of Immobilized Bacterial Cells [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. nathan.instras.com [nathan.instras.com]

- 5. Basic Concepts in Fluorescence [evidentscientific.com]

- 6. ossila.com [ossila.com]

- 7. mdpi.com [mdpi.com]

- 8. Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Spectrum [Fluorescein] | AAT Bioquest [aatbio.com]

- 11. Fluorescein Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 12. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to Fluorescein Dipropionate in Cell Viability Assays

Authored by a Senior Application Scientist

This in-depth technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the principles and practical applications of Fluorescein dipropionate (FDP) for assessing cell viability. Drawing upon established scientific principles and field-proven insights, this document will delve into the core mechanism of action, provide detailed experimental protocols, and offer expert guidance on data interpretation and troubleshooting.

I. The Foundational Principle: Unlocking Fluorescence as a Viability Marker

The utility of this compound (FDP), often used interchangeably with Fluorescein diacetate (FDA), in cell viability assays hinges on two key cellular characteristics of healthy, viable cells: the presence of active intracellular esterases and an intact plasma membrane.[1][2] FDP itself is a non-polar, non-fluorescent molecule that can readily diffuse across the cell membrane into the intracellular environment.[2][3]

Once inside a viable cell, ubiquitous intracellular esterases, such as carboxylesterases, cleave the propionate (or acetate) groups from the FDP molecule.[4][5][6] This enzymatic hydrolysis yields fluorescein, a highly fluorescent molecule.[7][8] Crucially, the resulting fluorescein is a polar molecule and is therefore unable to freely diffuse back across the intact plasma membrane of a viable cell.[2][3] This intracellular accumulation of fluorescein results in a strong green fluorescence when the cells are excited with light of the appropriate wavelength.[9][10]

Conversely, cells with compromised membrane integrity, a hallmark of cell death, cannot retain the cleaved fluorescein, which leaks out into the extracellular medium.[2] Furthermore, dead cells lose their metabolic activity, including the esterase activity required to convert FDP to fluorescein in the first place.[11] Consequently, non-viable cells exhibit little to no green fluorescence.

This elegant principle allows for a direct and quantifiable distinction between live and dead cell populations, making FDP a powerful tool in various research applications, from basic cell biology to high-throughput drug screening.[12]

II. Mechanism of Action: A Visualized Workflow

The conversion of FDP to a fluorescent signal within a viable cell can be depicted as a straightforward biochemical workflow.

Figure 1. Mechanism of this compound (FDP) conversion in a viable cell.

III. Experimental Design and Protocol: A Self-Validating System

A robust cell viability assay using FDP should be designed as a self-validating system. This is often achieved by co-staining with a fluorescent dye that specifically labels dead cells, such as Propidium Iodide (PI).[3][13][14] PI is a membrane-impermeable nucleic acid stain. It can only enter cells with compromised membranes, where it intercalates with DNA to emit a bright red fluorescence.[3][15] The simultaneous use of FDP and PI allows for the clear differentiation of three cell populations:

-

Viable cells: Green fluorescence (FDP positive, PI negative)

-